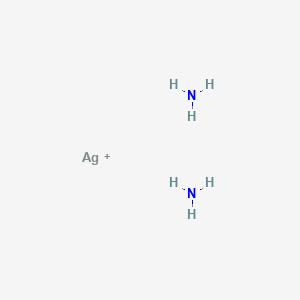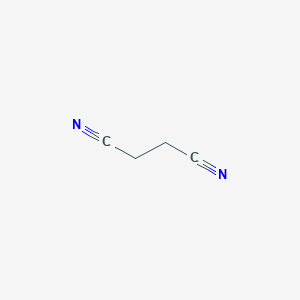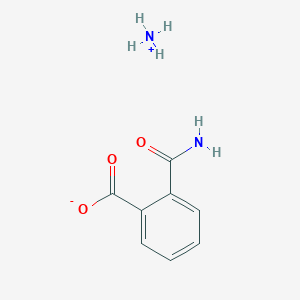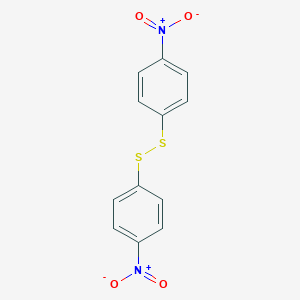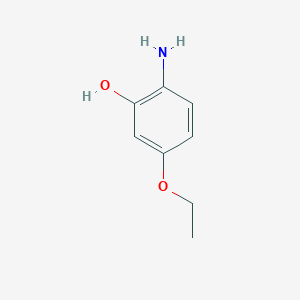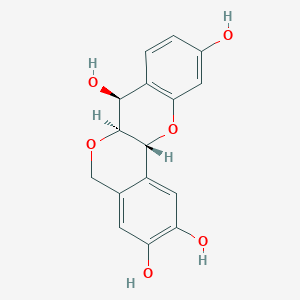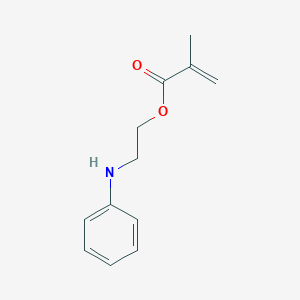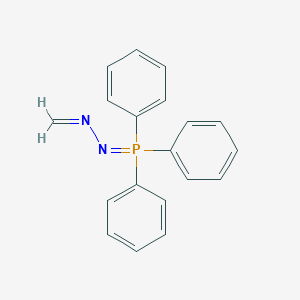
Phosphorane, (methylenehydrazono)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, (methylenehydrazono)triphenyl-, also known as Wittig reagent, is a chemical compound used in organic synthesis. It is a highly reactive compound that can be used to form carbon-carbon double bonds. The compound was first synthesized by Georg Wittig in 1954 and has since become an essential tool in organic chemistry.
Wirkmechanismus
The mechanism of action of the Phosphorane, (methylenehydrazono)triphenyl- reagent involves the formation of a ylide intermediate, which then reacts with a carbonyl compound to form a carbon-carbon double bond. The reaction is typically carried out in the presence of a base, which helps to deprotonate the ylide intermediate and facilitate the reaction.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects of the Phosphorane, (methylenehydrazono)triphenyl- reagent, as it is primarily used in laboratory settings and not for medicinal purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its ability to selectively form carbon-carbon double bonds, which can be difficult to achieve using other methods. The compound is also relatively easy to synthesize and can be used in a wide range of reactions.
One limitation of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its high reactivity, which can make it difficult to handle and store. The compound can also be sensitive to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are many potential future directions for research involving the Phosphorane, (methylenehydrazono)triphenyl- reagent. One area of interest is the development of new synthetic methods using the compound, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of interest is the study of the reaction mechanisms involved in Phosphorane, (methylenehydrazono)triphenyl- reactions, which could lead to the development of new catalysts and reaction conditions. Additionally, the use of the Phosphorane, (methylenehydrazono)triphenyl- reagent in the development of new materials and in the study of reaction kinetics and thermodynamics is an area of ongoing research.
Synthesemethoden
Phosphorane, (methylenehydrazono)triphenyl-, is typically synthesized by reacting triphenylphosphine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. The reaction results in the formation of the Phosphorane, (methylenehydrazono)triphenyl- reagent, which can then be used in subsequent reactions.
Wissenschaftliche Forschungsanwendungen
The Phosphorane, (methylenehydrazono)triphenyl- reagent has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The compound is also used in the development of new materials and in the study of reaction mechanisms.
Eigenschaften
CAS-Nummer |
15990-54-2 |
|---|---|
Produktname |
Phosphorane, (methylenehydrazono)triphenyl- |
Molekularformel |
C19H17N2P |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
N-[(triphenyl-λ5-phosphanylidene)amino]methanimine |
InChI |
InChI=1S/C19H17N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |
InChI-Schlüssel |
PDYWDDVPQVBXEN-UHFFFAOYSA-N |
SMILES |
C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1-Methylene-2-(triphenylphosphoranylidene)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




